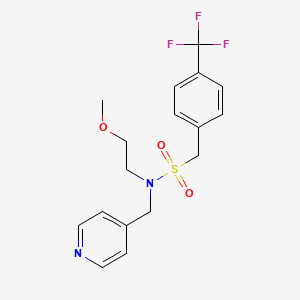

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

The compound N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a central methanesulfonamide core. Key structural features include:

- A 4-(trifluoromethyl)phenyl group attached to the methanesulfonamide’s methylene carbon.

- Two nitrogen substituents: a 2-methoxyethyl group and a pyridin-4-ylmethyl group.

The trifluoromethyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability and influence binding affinity in biological targets. Sulfonamides are widely explored in medicinal chemistry for their diverse bioactivities, including enzyme inhibition (e.g., carbonic anhydrase, kinases) .

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O3S/c1-25-11-10-22(12-14-6-8-21-9-7-14)26(23,24)13-15-2-4-16(5-3-15)17(18,19)20/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTCGUURKJMBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, identified by its CAS number 1396628-56-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and related case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 388.4 g/mol

- Structure : The compound features a methanesulfonamide group, trifluoromethyl phenyl moiety, and a pyridinylmethyl side chain, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains through inhibition of the Type III secretion system (T3SS), a critical virulence factor in many pathogenic bacteria. The compound was tested in vitro and demonstrated a concentration-dependent inhibition of T3SS-mediated activities.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial virulence.

- Modulation of Neurotransmitter Systems : Similar compounds have been shown to affect serotonin and norepinephrine levels, indicating potential use in mood disorders.

Study 1: Inhibition of Type III Secretion System

In a controlled laboratory setting, the compound was evaluated for its ability to inhibit the T3SS in Salmonella species. The results indicated that at concentrations above 50 µM, there was a significant reduction in the secretion of effector proteins associated with bacterial virulence (Pendergrass et al., 2024) .

Study 2: Antidepressant-Like Effects in Animal Models

A study investigating similar compounds found that they produced significant antidepressant-like effects in forced swim tests (FST) and tail suspension tests (TST). These effects were linked to increased serotonergic activity without significant side effects observed in animal models (ResearchGate, 2021) .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar sulfonamide structures can effectively inhibit tumor growth in models of colon, breast, and cervical cancers .

Case Study Example :

A recent study synthesized novel sulfonamide derivatives and evaluated their cytotoxic effects against human cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy due to their ability to trigger apoptotic pathways in malignant cells .

Metabolic Disorders

Sulfonamides have been explored for their potential in treating metabolic syndrome-related disorders, such as type 2 diabetes and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been identified as a therapeutic target for managing these conditions. Compounds similar to this compound have shown promise in preclinical studies for modulating metabolic pathways associated with insulin resistance and hypertension .

Research Insights :

The pharmacological evaluation of these compounds revealed their potential to ameliorate symptoms associated with metabolic disorders, suggesting a dual role in both metabolic regulation and cancer therapy .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Research has highlighted the efficacy of sulfonamide derivatives against various bacterial strains, including resistant pathogens. For example, studies have reported that certain sulfonamide compounds can suppress biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, which are critical factors in chronic infections .

Data Table: Antimicrobial Efficacy

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| Sulfonamide A | K. pneumoniae | 16 µg/mL | 32 µg/mL |

| Sulfonamide B | P. aeruginosa | 8 µg/mL | 16 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous sulfonamides based on substituents, molecular properties, and reported applications:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: The target compound’s trifluoromethyl group may confer greater metabolic stability compared to the nitro group in N-Methyl-1-(4-nitrophenyl)methanesulfonamide .

Molecular Weight and Complexity: Example 56 ( ) has a significantly higher molecular weight (603.0 vs. ~380 for the target compound), attributed to its chromenone and pyrazolopyrimidinyl moieties. Such complexity may reduce solubility but improve binding specificity.

Physical Properties: Melting points (MP) vary widely. Example 56 has an MP of 252–255°C, likely due to strong intermolecular forces from its planar chromenone system. The target compound’s MP is unreported but expected to be lower due to its flexible methoxyethyl chain.

Research Findings and Hypotheses

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may enhance acidity of the sulfonamide NH, improving hydrogen-bonding capacity compared to methoxy or nitro substituents .

- Heterocyclic Moieties: The pyridine ring could mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors. This contrasts with Example 56’s chromenone system, which may target oxidoreductases .

- Solubility Considerations : The methoxyethyl chain in the target compound likely increases hydrophilicity relative to purely aromatic derivatives like N-(4-methoxyphenyl)benzenesulfonamide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of intermediates and coupling of pyridine derivatives. Key steps include:

- Controlled temperature (e.g., 0–5°C for sulfonylation to minimize side reactions).

- Use of coupling agents like EDCI/HOBt for amide bond formation between pyridinylmethylamine and methoxyethyl groups .

- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) .

- Optimization : Monitor reaction progress using TLC and adjust pH (6–7) to stabilize intermediates. Yield improvements (~70–85%) are achievable by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- HPLC : Reverse-phase C18 column (method: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- NMR : ¹H/¹³C NMR to confirm substituent connectivity (e.g., pyridine protons at δ 8.5–8.7 ppm; trifluoromethyl singlet at δ -63 ppm in ¹⁹F NMR) .

- HRMS : ESI+ mode to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

- Analysis : Utilize single-crystal X-ray diffraction to identify hydrogen-bond donors/acceptors (e.g., sulfonamide S=O groups as acceptors, pyridine N as donor). Graph set analysis (Etter’s rules) can classify motifs like chains, which stabilize the lattice .

- Impact : Stronger intermolecular interactions (e.g., N–H···O=S) correlate with higher melting points (>200°C) and reduced hygroscopicity .

Q. What computational strategies predict the compound’s electronic properties and interaction with biological targets?

- Methods :

- DFT Calculations : B3LYP/6-31G(d) to model electrostatic potential surfaces, identifying electrophilic regions (e.g., trifluoromethyl group) .

- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., kinase enzymes) using the pyridine ring as a key pharmacophore .

- Validation : Compare computed binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM for kinase inhibition) may arise from:

- Assay Conditions : Differences in buffer pH or ATP concentration .

- Compound Purity : Impurities >2% (e.g., unreacted sulfonyl chloride) can skew results .

- Resolution : Standardize protocols (e.g., ATP fixed at 1 mM) and validate purity via orthogonal methods (HPLC + NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.